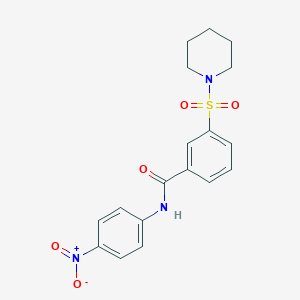
N-(4-NITROPHENYL)-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-NITROPHENYL)-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE is a complex organic compound characterized by the presence of a nitrophenyl group, a piperidinosulfonyl group, and a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-NITROPHENYL)-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid with ammonia or an amine under dehydrating conditions.
Introduction of the Piperidinosulfonyl Group: This step involves the sulfonylation of the benzamide core with piperidine and a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.
Nitration of the Phenyl Ring: The final step is the nitration of the phenyl ring using a nitrating agent like nitric acid in the presence of sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzamide core can undergo electrophilic substitution reactions, particularly at the ortho and para positions relative to the amide group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzamides.
科学的研究の応用
N-(4-NITROPHENYL)-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: Potential use in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of N-(4-NITROPHENYL)-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE depends on its specific application:
Medicinal Chemistry: It may act by binding to specific enzymes or receptors, inhibiting their activity or modulating their function.
Materials Science: The compound’s electronic properties can be exploited in the design of materials with specific conductive or semiconductive properties.
類似化合物との比較
Similar Compounds
N~1~-(4-nitrophenyl)-3-(morpholinosulfonyl)benzamide: Similar structure but with a morpholine ring instead of piperidine.
N~1~-(4-nitrophenyl)-3-(pyrrolidinosulfonyl)benzamide: Similar structure but with a pyrrolidine ring instead of piperidine.
Uniqueness
N-(4-NITROPHENYL)-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE is unique due to the presence of the piperidinosulfonyl group, which can impart different electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets or materials.
特性
分子式 |
C18H19N3O5S |
|---|---|
分子量 |
389.4g/mol |
IUPAC名 |
N-(4-nitrophenyl)-3-piperidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C18H19N3O5S/c22-18(19-15-7-9-16(10-8-15)21(23)24)14-5-4-6-17(13-14)27(25,26)20-11-2-1-3-12-20/h4-10,13H,1-3,11-12H2,(H,19,22) |
InChIキー |
GCLMTPSHESIMBF-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
正規SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















